Cannabicoumaronone

Description

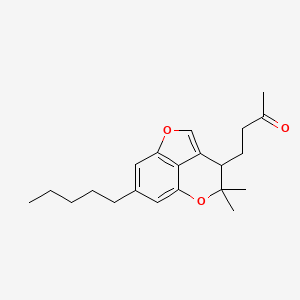

Cannabicoumaronone (CBCON) is a cannabinoid isolated from Cannabis sativa, characterized by a coumaronone backbone and a molecular formula of C₂₁H₂₈O₃ (molecular weight: 328 g/mol) . Its structure includes a carboxylic acid substitution at the C-2 aromatic position, confirmed via GC-MS, HRESIMS, and NMR spectroscopy . The 7R absolute configuration was determined through ROESY correlations between H-7 (δH 2.89) and H3-10 (δH 1.29) . CBCON is detected in cannabis vapor and aerosol samples, indicating moderate thermal stability under vaping conditions (150–200°C) .

Properties

CAS No. |

70474-97-4 |

|---|---|

Molecular Formula |

C21H28O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4-(6,6-dimethyl-10-pentyl-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-5-yl)butan-2-one |

InChI |

InChI=1S/C21H28O3/c1-5-6-7-8-15-11-18-20-16(13-23-18)17(10-9-14(2)22)21(3,4)24-19(20)12-15/h11-13,17H,5-10H2,1-4H3 |

InChI Key |

CSSYBWPIBDITMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC2=C3C(=C1)OC(C(C3=CO2)CCC(=O)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Natural Extraction and Isolation from Cannabis sativa

Cannabicoumaronone is typically isolated from cannabis strains rich in non-cannabigerol derivatives. The Carma strain of C. sativa, for instance, yields this compound through a multi-step chromatographic process. Polar fractions of the plant’s aerial parts are first subjected to reverse-phase (C18) silica-gel column chromatography, followed by normal-phase (NP) HPLC to separate structurally similar terpenoids.

Solvent Extraction and Fractionation

Methanol (MeOH) serves as the primary solvent for initial extraction due to its efficacy in dissolving phenolic and terpenoid compounds. A protocol optimized by the Washington State Department of Agriculture specifies:

- 20.0 mL MeOH per gram of homogenized plant material, shaken for 30 minutes.

- Centrifugation at 12,000 × g for 5 minutes to remove particulate matter.

- Freezing supernatants at ≤ -20°C to precipitate waxes and non-polar interferents.

Post-extraction, this compound is enriched in the non-waxy fraction, requiring further purification via alumina column chromatography.

Synthetic Approaches to this compound

While natural extraction remains the primary source, synthetic routes have been explored to address supply limitations.

Gold(I)-Catalyzed Cycloisomerization

A gold(I)-catalyzed cycloisomerization strategy, inspired by the synthesis of cannabimovone, offers a template for constructing this compound’s fused cyclopenta-benzofuran core. Key steps include:

- Substrate Preparation : Aryl-substituted 1,5-enynes (e.g., 7 ) are synthesized via Sonogashira coupling.

- Cyclization : Using [(JohnPhos)Au(MeCN)]SbF6 (2 mol%) in dichloroethane at 80°C, enyne 7 undergoes stereoselective cyclization to form the cis-fused tetrahydrocyclopenta[b]benzofuran scaffold.

- Functionalization : Subsequent oxidation and methylation introduce the carbonyl and methoxy groups characteristic of this compound.

Table 1: Optimization of Cycloisomerization Conditions

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | cis:trans Ratio |

|---|---|---|---|

| 2 | 80 | 78 | 95:5 |

| 5 | 100 | 65 | 89:11 |

Purification and Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: Cannabicoumaronone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological activities. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

Chemistry: In chemistry, cannabicoumaronone is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for synthesizing new compounds with desired properties.

Biology: In biology, this compound is investigated for its effects on cellular processes. Studies have shown that it can modulate various signaling pathways, making it a potential candidate for developing new therapeutic agents .

Medicine: In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties . Preclinical studies have demonstrated its ability to inhibit tumor growth and reduce inflammation.

Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for various applications, including the production of pharmaceuticals and nutraceuticals.

Mechanism of Action

Cannabicoumaronone exerts its effects through interaction with the endocannabinoid system, which includes cannabinoid receptors CB1 and CB2 . These receptors are involved in regulating various physiological processes, including pain perception, immune response, and cell proliferation. This compound’s binding to these receptors modulates their activity, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Cannabinoids

Structural and Physicochemical Properties

Table 1 summarizes structural differences between CBCON and related cannabinoids:

CBCON’s higher molecular weight and carboxylic acid group distinguish it from non-oxygenated cannabinoids like Δ9-THC and CBD .

Thermal Degradation and Stability

Under vaping conditions (150–250°C), CBCON remains detectable in aerosol samples, whereas Δ9-THC degrades into CBN . This suggests CBCON is more thermally stable than Δ9-THC but less reactive than non-oxygenated cannabinoids like CBD .

Pharmacological Potential

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating and purifying Cannabicoumaronone from Cannabis sativa?

- Methodological Answer : Isolation typically involves sequential extraction using non-polar solvents (e.g., hexane) followed by chromatographic separation (e.g., silica gel column chromatography). Final purification is achieved via preparative HPLC. Structural confirmation requires spectroscopic validation (GC-MS, IR, UV, and NMR), with emphasis on comparing data to published reference spectra . For reproducibility, detailed protocols for extraction solvents, temperature, and chromatographic parameters must be documented, as outlined in experimental sections of peer-reviewed studies .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

- Methodological Answer : A combination of 1D/2D NMR (e.g., DEPT-135, HMQC, COSY, HMBC) is critical for assigning carbon and proton signals, particularly for distinguishing between aromatic and aliphatic regions. GC-MS with derivatization (e.g., trimethylsilyl derivatives) aids in confirming molecular weight and functional groups. Cross-referencing 13C NMR chemical shifts (e.g., δC 170.6 for carboxylic acid groups) with published data (Table 1 in ) ensures accuracy. Absolute configuration determination relies on ROESY correlations, as demonstrated in studies confirming the 7R configuration .

Q. What in vitro assays are suitable for initial screening of this compound’s biological activity?

- Methodological Answer : Begin with cell-based assays targeting cannabinoid receptors (e.g., CB1/CB2 binding assays) or inflammatory markers (e.g., TNF-α/IL-6 ELISA). Dose-response curves (e.g., IC50 calculations) and cytotoxicity assays (e.g., MTT) are essential for establishing therapeutic windows. Use positive controls (e.g., ∆9-THC) to benchmark activity. Ensure assays are replicated across multiple cell lines to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data on this compound across studies?

- Methodological Answer : Conduct systematic reviews (e.g., PRISMA guidelines) to identify variability in experimental conditions, such as differences in sample purity, assay protocols, or model systems. Meta-analyses can quantify effect sizes and heterogeneity. Replication studies with standardized protocols (e.g., identical cell lines, dosing regimens) are critical. Contradictions may arise from stereochemical variations; thus, re-evaluating absolute configuration using X-ray crystallography or advanced NMR techniques is advised .

Q. What strategies optimize the quantification of this compound in complex botanical matrices?

- Methodological Answer : Employ HPLC-MS/MS with multiple reaction monitoring (MRM) for specificity in detecting this compound amidst co-eluting compounds. Validate methods using spike-and-recovery experiments in plant extracts to account for matrix effects. Optimize sample preparation (e.g., solid-phase extraction) to reduce interference. Report limits of detection (LOD) and quantification (LOQ) in accordance with ICH guidelines .

Q. What experimental designs are appropriate for studying this compound’s mechanism of action in neurological models?

- Methodological Answer : Use transgenic animal models (e.g., CB1 receptor knockouts) to isolate target pathways. Pair in vivo behavioral assays (e.g., open-field tests for anxiety) with ex vivo neurochemical analyses (e.g., microdialysis for neurotransmitter levels). For in vitro studies, combine siRNA knockdowns with calcium imaging to map signaling cascades. Adhere to the PICO framework to define population (e.g., neuronal cells), intervention (dose range), comparator (vehicle/positive controls), and outcomes (e.g., receptor activation metrics) .

Q. How does the absolute configuration of this compound influence its biological activity, and what methods determine stereochemical properties?

- Methodological Answer : Stereochemistry directly impacts receptor binding affinity; for example, the 7R configuration (confirmed via ROESY correlations in ) may enhance interactions with hydrophobic binding pockets. Comparative studies using enantiomerically pure samples are essential. Advanced techniques like X-ray crystallography or electronic circular dichroism (ECD) provide unambiguous stereochemical assignments. Computational docking studies can further predict binding modes relative to known cannabinoids .

Methodological Considerations for Data Integrity

- Data Contradiction Analysis : Use scoping reviews (Arksey & O’Malley framework ) to map methodological disparities. Prioritize studies with rigorous purity validation (e.g., ≥95% by HPLC) and explicit stereochemical documentation.

- Reproducibility : Follow reporting standards for qualitative research (e.g., SRQR guidelines ), including raw data deposition in repositories like Zenodo.

- Ethical Compliance : For human cell lines, adhere to IRB protocols for sourcing and consent, as outlined in biomedical research frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.